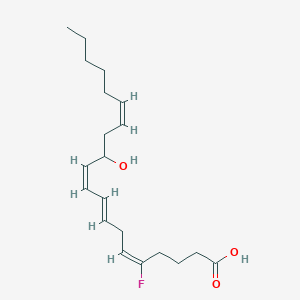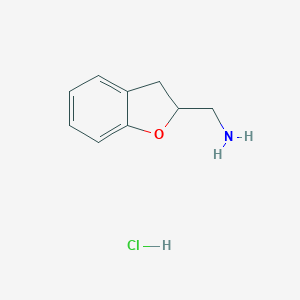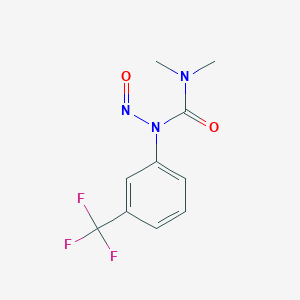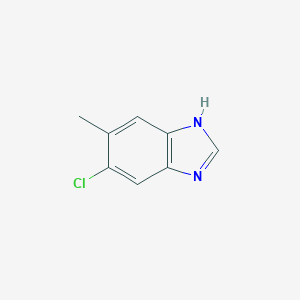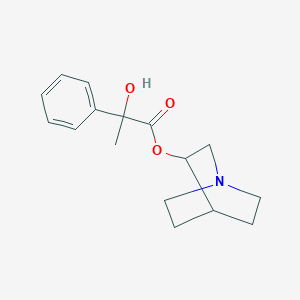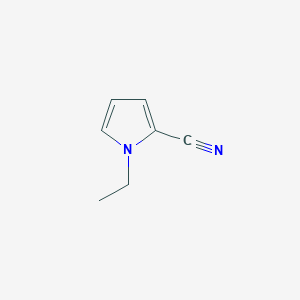
1-Ethyl-1H-pyrrole-2-carbonitrile
Vue d'ensemble
Description
1-Ethyl-1H-pyrrole-2-carbonitrile is a compound of interest due to its unique chemical structure and potential utility in various chemical reactions and synthesis processes. The literature provides insights into its synthesis methods, molecular structure analysis, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of this compound and related compounds often involves multi-step chemical reactions with specific reagents. For example, the reaction of 2-(2,2-dicyano-1-ethylsulfanylethenyl)pyrroles with aniline in the presence of triethylamine has been documented, offering a route to related pyrrolizine and pyrrole derivatives in good yields (Petrova et al., 2015). Additionally, a general synthesis approach for pyrrole-2-carboxylic acid derivatives through the reaction of 2H-azirines with enamines has been explored, showcasing the versatility of pyrrole derivatives synthesis (Law et al., 1984).
Molecular Structure Analysis
Molecular structure analysis through spectral analysis, crystal structure determination, and computational studies has provided detailed insights into the structural aspects of pyrrole derivatives. For instance, a study on ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed detailed information on its structure and chemical reactivity using NMR, XRD, and quantum chemical calculations (Rawat & Singh, 2014).
Chemical Reactions and Properties
Pyrrole derivatives, including this compound, exhibit a range of chemical reactions, notably in cascade reactions and hetero-Diels-Alder reactions. For example, cascade reactions to substituted 1H-pyrrole-3-carbonitriles have been achieved through palladium(II)-catalyzed C(sp)–C(sp2) coupling, highlighting efficient synthesis methods (Wang et al., 2020).
Physical Properties Analysis
The physical properties of this compound and similar compounds are often characterized by their melting points, boiling points, solubility in various solvents, and stability under different conditions. These properties are crucial for determining the compound's suitability for use in specific chemical processes and applications.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with different chemical agents, stability under various chemical conditions, and the nature of its functional groups, are essential for its application in synthesis and other chemical reactions. Studies have explored its participation in multi-component reactions, highlighting its versatility and reactivity (Lin et al., 2011).
Applications De Recherche Scientifique
Synthèse chimique
“1-Ethyl-1H-pyrrole-2-carbonitrile” is used in various areas of research including Chemical Synthesis . It is often used as a building block in the synthesis of more complex chemical compounds .
Science des matériaux
This compound also finds its application in Material Science . It can be used in the development of new materials with unique properties .
Chromatographie
In the field of Chromatography, “this compound” can be used as a standard or a test compound .
Chimie médicinale
“this compound” is a type of heterocyclic compound, which are known to have significant importance in medicinal chemistry . Heterocyclic compounds are often used in the development of pharmaceuticals .
Recherche analytique
“this compound” can be used in Analytical Research . It can be used as a reference compound or a reagent in various analytical techniques .
Mécanisme D'action
Target of Action
It is known that pyrrole derivatives, such as pyrrolopyrazine, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Compounds with a pyrrole scaffold are known to interact with their targets, leading to changes at the molecular level that result in their biological activities .
Biochemical Pathways
Pyrrole derivatives are known to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrrole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Safety and Hazards
Propriétés
IUPAC Name |
1-ethylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-9-5-3-4-7(9)6-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGBIFTUNFGCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

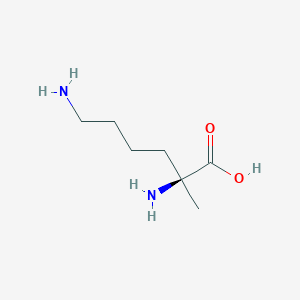
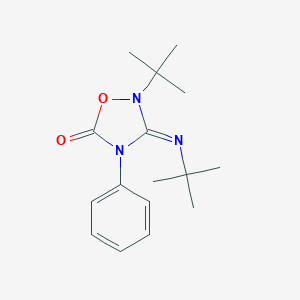

![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)



